![molecular formula C10H11BrN2 B1445996 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256819-54-1](/img/structure/B1445996.png)
5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C10H11BrN2 and a molecular weight of 239.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Physical And Chemical Properties Analysis
5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is a solid at 20°C .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to 1H-pyrrolo[2,3-b]pyridine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
Specific 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against breast cancer 4T1 cells . They have been found to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of 4T1 cells .
Hep3B Cell Treatment
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .
Human Neutrophil Elastase Inhibitors
1H-pyrrolo[2,3-b]pyridine has also been used as a new scaffold in the research of human neutrophil elastase (HNE) inhibitors .
Protein Kinase Inhibitors
5-Bromo-1H-pyrrolo[2,3-b]pyridine is used for the synthesis of azaindole-based protein kinase inhibitors . Protein kinases play a key role in cell regulation and signaling, and their inhibitors are important in the treatment of various diseases, including cancer .
Mechanism of Action
properties
IUPAC Name |
5-bromo-3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)9-5-13-10-8(9)3-7(11)4-12-10/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAPSKJAKDXZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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